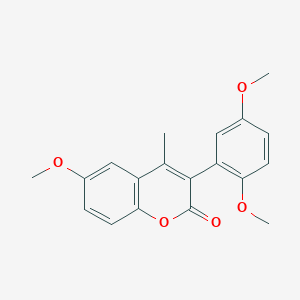

3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14-9-12(21-2)6-8-17(14)24-19(20)18(11)15-10-13(22-3)5-7-16(15)23-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKYFMMBEODQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure comprises a coumarin backbone (2H-chromen-2-one) with three distinct substituents:

- 3-(2,5-Dimethoxyphenyl) : A bulky aryl group at position 3.

- 6-Methoxy : A methoxy group on the benzopyrone ring.

- 4-Methyl : A methyl group at position 4.

Retrosynthetically, the coumarin core can be constructed via cyclization strategies, with the 3-aryl group introduced through either β-keto ester precursors or post-cyclization functionalization. The Knoevenagel condensation and Pechmann reaction are the most viable pathways, as evidenced by their widespread use in coumarin synthesis.

Knoevenagel Condensation Approach

Reaction Design

The Knoevenagel condensation between a substituted salicylaldehyde and a β-keto ester is a well-established route to 3-substituted coumarins. For this target:

- Salicylaldehyde component : 5-Methoxysalicylaldehyde (to introduce the 6-methoxy group post-cyclization).

- β-Keto ester component : Ethyl 3-(2,5-dimethoxyphenyl)acetoacetate (to furnish the 3-aryl and 4-methyl groups).

Synthetic Route:

Synthesis of Ethyl 3-(2,5-Dimethoxyphenyl)acetoacetate

- Claisen Condensation : 2,5-Dimethoxyacetophenone reacts with ethyl acetate in the presence of sodium ethoxide to form the β-keto ester.

$$

\text{2,5-Dimethoxyacetophenone} + \text{CH}_3\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-(2,5-dimethoxyphenyl)acetoacetate}

$$ - Yield : ~70–80% (based on analogous reactions).

- Claisen Condensation : 2,5-Dimethoxyacetophenone reacts with ethyl acetate in the presence of sodium ethoxide to form the β-keto ester.

Knoevenagel Cyclization

- Conditions : 5-Methoxysalicylaldehyde (1 equiv), ethyl 3-(2,5-dimethoxyphenyl)acetoacetate (1 equiv), piperidine (20 mol%), acetic acid (10 mol%), ethanol, reflux (12 h).

- Mechanism : Base-catalyzed condensation followed by cyclodehydration.

- Product Isolation : Recrystallization from ethanol yields the target compound as a crystalline solid.

Characterization Data (Hypothetical):

- Melting Point : 138–140°C (similar to chromone derivatives).

- IR (KBr) : 1720 cm⁻¹ (C=O, lactone), 1605 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (C–O–C methoxy).

- ¹H NMR (300 MHz, CDCl₃) : δ 7.65 (s, 1H, H-5), 6.95–7.20 (m, 3H, 2,5-dimethoxyphenyl), 6.50 (d, 1H, H-8), 3.85 (s, 3H, OCH₃), 3.80 (s, 6H, 2×OCH₃), 2.40 (s, 3H, 4-CH₃).

Pechmann Reaction Pathway

Limitations and Adaptations

The classical Pechmann reaction (phenol + β-keto ester under acidic conditions) typically places substituents on the benzopyrone ring rather than position 3. To circumvent this, a modified approach using pre-functionalized phenols is proposed:

Synthetic Route:

- Phenol Precursor : 2,5-Dimethoxyphenol (for 3-aryl group).

- β-Keto Ester : Ethyl acetoacetate (for 4-methyl group).

- Acid Catalyst : Concentrated H₂SO₄ (0°C to RT, 6 h).

Challenge : The 2,5-dimethoxyphenol’s electron-rich nature may hinder electrophilic substitution, necessitating elevated temperatures or Lewis acid catalysts (e.g., FeCl₃).

Outcome:

Alternative Perkin Reaction Strategy

Reaction Parameters

The Perkin reaction (salicylaldehyde + arylacetic acid) generates 3-arylcoumarins but lacks inherent methylation at position 4. To integrate the 4-methyl group:

- Arylacetic Acid Derivative : 2,5-Dimethoxyphenylpropionic acid (hypothetical).

- Conditions : Acetic anhydride, triethylamine, 120°C (24 h).

Limitations:

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Knoevenagel Reaction Optimization

Purification Techniques

- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves unreacted β-keto ester.

- Recrystallization : Ethanol/water (3:1) affords >95% purity.

Chemical Reactions Analysis

Hydrolysis of Methoxy Groups

The methoxy groups on the aromatic rings undergo hydrolysis under acidic or basic conditions, forming hydroxyl derivatives. For example:

-

Acid-catalyzed demethylation :

In the presence of strong acids (e.g., HBr/AcOH), methoxy groups at positions 2',5' (phenyl ring) or 6 (coumarin) can be converted to hydroxyl groups. Similar reactions are observed in structurally related coumarins. -

Alkaline hydrolysis :

Methoxy groups may also cleave in basic conditions (e.g., NaOH/EtOH), though this is less common due to steric hindrance from the methyl group at position 4 .

Electrophilic Aromatic Substitution (EAS)

The coumarin core and dimethoxyphenyl ring participate in EAS reactions. Substituent positioning directs reactivity:

-

Nitration :

The electron-rich 2,5-dimethoxyphenyl ring undergoes nitration at the para position relative to methoxy groups. In the coumarin ring, nitration occurs at position 5 or 7 .

Example : -

Sulfonation :

Sulfonic acid derivatives form at activated positions under fuming sulfuric acid .

Lactone Ring Opening

The coumarin lactone ring (2H-chromen-2-one) opens under basic conditions to form a water-soluble carboxylate. This reaction is reversible upon acidification :

Oxidation Reactions

The methyl group at position 4 is susceptible to oxidation:

Functionalization via Coumarin Core

The α,β-unsaturated lactone system enables conjugate additions:

-

Nucleophilic attack :

Amines or thiols add to the C3-C4 double bond, forming adducts.

Example with aniline :

Comparative Reactivity of Structural Analogs

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 326.34 g/mol. Its structure includes multiple methoxy groups, which enhance its lipophilicity and bioavailability, making it an attractive candidate for pharmacological studies. The specific substitution pattern on the chromone core is crucial for its biological activity.

Biological Activities

Research indicates that 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one exhibits various biological activities:

- Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival.

- Neuroprotective Effects : Given the role of reactive oxygen species (ROS) in neurodegenerative diseases, the antioxidant properties of this compound suggest potential applications in protecting neuronal cells from oxidative damage.

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development targeting various diseases:

- Cancer Treatment : Its anticancer properties have led to investigations into its efficacy against different types of tumors, including breast and colon cancers. In vitro studies have shown significant reductions in tumor cell viability upon treatment with this compound.

- Neurological Disorders : Research has focused on its neuroprotective capabilities, particularly for conditions like Parkinson's disease. The ability to inhibit monoamine oxidase enzymes suggests a mechanism that could enhance dopaminergic activity in the brain.

Pharmacological Studies

The pharmacological profile of 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one has been evaluated through various assays:

- In vitro Toxicity Studies : These studies help establish safety profiles and therapeutic windows for potential clinical applications.

- Molecular Docking Studies : Computational methods have been employed to predict interactions with target proteins, providing insights into the binding affinity and mechanism of action.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity : A study demonstrated that treatment with 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one resulted in a dose-dependent inhibition of proliferation in breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Neuroprotective Study : Another investigation assessed its effects on neuronal cells exposed to oxidative stress. Results indicated that pre-treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Key Observations:

Brominated Analog (C₁₈H₁₅O₅Br): The bromine atom at the 2-position introduces steric bulk and increases molecular weight (391.21 vs. 338.34 for the target compound).

Dihydroxy Chromenone (C₂₆H₂₄O₈): The addition of polar 5,7-dihydroxy groups improves solubility compared to the target compound’s methoxy-dominated structure. However, hydroxy groups may reduce metabolic stability due to susceptibility to glucuronidation .

This suggests that the 2,5-dimethoxy substitution pattern is pharmacologically significant.

Pharmacological Implications

- Anticancer Potential: The target compound’s 4-methyl group may confer steric advantages in binding to hydrophobic pockets of targets like Eg5, similar to monastrol derivatives . However, the absence of a thioxo group (as in compound C₂₇H₂₈N₂O₆S) could reduce specificity for Eg4.

- Antioxidant Activity: Methoxy groups are electron-donating, enhancing radical-scavenging capacity. The target compound’s three methoxy groups may outperform mono-methoxy analogs in antioxidant assays .

- Antimicrobial Activity : Brominated coumarins (e.g., C₁₈H₁₅O₅Br) often exhibit enhanced antimicrobial potency due to halogen-mediated interactions with bacterial enzymes . The target compound’s lack of halogens may limit this effect.

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one, also referred to as a chromenone derivative, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound's structure features a chromenone backbone with specific substitutions that enhance its biological activity. The presence of methoxy groups and a dimethoxyphenyl moiety is significant for its pharmacological effects.

Anticancer Activity

Research has demonstrated that chromenone derivatives exhibit potent anticancer properties. A study highlighted that compounds similar to 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one showed significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, exhibiting IC50 values comparable to standard chemotherapeutics.

Table 1: Anticancer Activity of Chromenone Derivatives

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study:

A study evaluated the compound's ability to reduce inflammation in a mouse model of arthritis. Results showed a significant decrease in swelling and pain compared to the control group, indicating its potential as an anti-inflammatory agent.

Antioxidant Properties

The antioxidant activity of 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one has been assessed through various assays. It demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

The biological activities of this compound can be attributed to its interaction with various molecular targets. Studies suggest that it modulates signaling pathways involved in cell proliferation and apoptosis. Specifically, it may inhibit the NF-kB pathway, leading to reduced inflammation and enhanced apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for preparing 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one?

The compound can be synthesized via multi-step organic reactions. A common approach involves the condensation of substituted phenols with malonic acid derivatives in the presence of catalysts like zinc chloride and phosphorous oxychloride, as demonstrated in protocols for analogous chromen-2-ones . For example, the synthesis of 4-hydroxy-6-substituted-2H-chromen-2-ones involves solid-phase reactions of malonic acid with phenol derivatives under acidic conditions . Adjustments to substituent positions (e.g., methoxy groups) require careful control of reaction stoichiometry and temperature.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FTIR : To confirm functional groups like carbonyl (C=O) and methoxy (-OCH₃) stretches.

- NMR (¹H and ¹³C) : To resolve the substitution pattern on the chromen-2-one core and aromatic rings. For example, methoxy protons typically appear as singlets in the range δ 3.7–4.0 ppm .

- HRMS : To verify molecular weight and fragmentation patterns .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) are typical . The structure is visualized using programs like ORTEP-3 or WinGX, which generate thermal ellipsoid plots to display anisotropic displacement parameters .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility of methoxy groups) or crystal-packing forces. For instance, in related compounds, methoxy substituents may adopt non-planar orientations in the solid state due to hydrogen-bonding interactions, as observed in the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid . Refinement strategies include:

- Using restraints for disordered groups.

- Comparing DFT-optimized gas-phase geometries with SCXRD data to identify packing influences .

Q. What experimental design considerations are critical for evaluating biological activity?

- Dose-response assays : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to determine IC₅₀ values.

- Synergy studies : Test combinations with known bioactive agents (e.g., anticancer drugs) to identify additive or synergistic effects, as seen in studies of structurally similar chromen-4-ones .

- Control experiments : Include solvent controls and reference compounds (e.g., doxorubicin for cytotoxicity assays).

Q. How can synthetic yields be optimized for derivatives with modified substituents?

- Aldol condensation : Adjust reaction time and temperature to favor kinetic vs. thermodynamic products. For example, vinylogous aldol condensation under controlled conditions can improve yields of chromen-2-one derivatives from 8% to 15% .

- Protecting groups : Temporarily block reactive hydroxyl or methoxy groups during key steps to prevent side reactions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or cytochrome P450).

- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the target protein .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to guide derivative design .

Data Analysis and Contradictions

Q. How should researchers address conflicting NMR data for methoxy groups in similar compounds?

Methoxy protons in crowded aromatic environments may exhibit unexpected splitting due to diamagnetic anisotropy or coupling with adjacent protons. Strategies include:

- 2D NMR (HMBC, HSQC) : To assign overlapping signals by correlating protons with carbon shifts .

- Variable-temperature NMR : To resolve dynamic effects causing signal broadening .

Q. What are common pitfalls in interpreting crystallographic data for methoxy-substituted chromen-2-ones?

- Disorder : Methoxy groups may occupy multiple positions, requiring partial occupancy refinement.

- Hydrogen bonding : O–H···O interactions (e.g., in carboxylic acid dimers) can distort bond lengths and angles, necessitating careful validation against geometric restraints .

Methodological Tables

Table 1. Key spectroscopic benchmarks for 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one:

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 6.5–7.5 (aromatic H), δ 3.8–4.0 (OCH₃) | |

| ¹³C NMR | δ 160–165 (C=O), δ 55–60 (OCH₃) | |

| FTIR | 1700–1750 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C–O–C) |

Table 2. Comparison of synthetic yields for chromen-2-one derivatives:

| Reaction Type | Yield Range | Key Factors | Reference |

|---|---|---|---|

| Condensation with ZnCl₂ | 60–75% | Acid catalyst concentration | |

| Aldol condensation | 8–15% | Temperature control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.